molecular formula C20H18N6O3S B2725054 N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894061-82-6

N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2725054
CAS No.: 894061-82-6
M. Wt: 422.46
InChI Key: XVIKCNXBHVXKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-b]pyridazine core, a nitrogen-rich heterocyclic system, fused with a pyridin-4-yl substituent at position 4. The sulfur-containing sulfanylacetamide moiety at position 3 links the heterocycle to a 3,5-dimethoxyphenyl group. The 3,5-dimethoxyphenyl group may enhance solubility and influence binding interactions due to its electron-donating methoxy substituents.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-15-9-14(10-16(11-15)29-2)22-19(27)12-30-20-24-23-18-4-3-17(25-26(18)20)13-5-7-21-8-6-13/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIKCNXBHVXKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine to form the triazolopyridazinyl core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the key steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its applications, particularly in the fields of pharmacology and biochemistry.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated an IC50 of approximately 0.163 µM for c-Met inhibition.
  • Antiproliferative Effects : Significant antiproliferative effects were noted with mean growth inhibition percentages of 55.84% and 29.08% for specific derivatives of the compound.

Mechanistic Studies

Mechanistic studies have been conducted to understand how the compound interacts with biological systems:

  • Molecular Docking Studies : These studies confirmed binding modes to target enzymes, indicating potential pathways for therapeutic action.
  • Cell Cycle Analysis : Results showed that the compound could induce cell cycle arrest at the S phase and enhance apoptosis through increased caspase-9 activity.

Enzyme Inhibition

The compound's sulfanylacetamide linkage suggests its role as an enzyme inhibitor. This characteristic is critical for developing therapeutic agents targeting specific enzymes involved in disease pathways.

Neurological Disorders

Preliminary studies indicate potential applications in treating neurological disorders due to its ability to modulate receptor activity and interact with various biological targets.

Summary of Biological Activities

Activity TypeDescription
Anticancer ActivityCytotoxic effects on cancer cell lines; significant IC50 values observed.
Enzyme InhibitionPotential role as an inhibitor of key enzymes involved in disease pathways.
Receptor ModulationAbility to influence receptor interactions suggests applications in neurology.

Case Study 1: Anticancer Efficacy

A detailed study evaluated the compound's effects on cancer cell lines, highlighting its potential as a lead compound for drug development in oncology.

Case Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed insights into how the compound induces apoptosis and inhibits cell proliferation.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The compound shares structural motifs with several pesticidal agents (Table 1), though its specific application remains unconfirmed in available literature.

Table 1: Structural and Functional Comparison with Agrochemical Analogues

Compound Name Core Heterocycle Functional Groups Key Substituents Known Use/Activity
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide Triazolo[4,3-b]pyridazine Sulfanylacetamide 3,5-Dimethoxyphenyl, Pyridin-4-yl Undisclosed (potential novel agrochemical/pharmaceutical)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine Sulfonamide 2,6-Difluorophenyl Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl-acetamide Methoxyacetamide 2,6-Dimethylphenyl Fungicide (oomycete inhibitor)
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) 1,3,5-Triazine Diamine with fluorinated alkyl chain 3,5-Dimethylphenoxy Herbicide (cellulose biosynthesis inhibitor)
Key Observations:

Heterocyclic Core Diversity :

  • The target compound’s triazolo[4,3-b]pyridazine core distinguishes it from flumetsulam’s triazolo[1,5-a]pyrimidine and triaziflam’s 1,3,5-triazine . Pyridazine-based systems are less common in agrochemicals but offer unique electronic properties for target binding .
  • Compared to tetrazine-based energetic materials (e.g., 1,2,4,5-tetrazines), the triazolo-pyridazine system has lower nitrogen content (~50% vs. 68% in tetrazines) but likely superior stability for biological applications .

Functional Group Impact :

  • The sulfanylacetamide group in the target compound differs from flumetsulam’s sulfonamide , which is critical for herbicidal activity via acetolactate synthase (ALS) inhibition. Sulfanyl groups may offer reduced acidity compared to sulfonamides, altering target interactions.
  • The 3,5-dimethoxyphenyl substituent contrasts with flumetsulam’s 2,6-difluorophenyl , suggesting divergent solubility and steric profiles. Methoxy groups enhance π-π stacking, while fluorinated groups improve metabolic stability .

Biological Activity Trends: Triazolo-pyrimidines (e.g., flumetsulam) and triazolo-pyridazines are both associated with enzyme inhibition but target different pathways. The pyridazine core’s planar structure may favor kinase or protease inhibition in medicinal contexts. No direct evidence links the target compound to heterocyclic amine (HCA) toxicity observed in processed meats (e.g., IQ-type carcinogens), though structural vigilance is warranted for safety assessments .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains a unique combination of aromatic and heterocyclic structures, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C20H21N5O3SC_{20}H_{21}N_{5}O_{3}S, with a molecular weight of 405.48 g/mol. The structure includes a dimethoxyphenyl group and a triazolo-pyridazine moiety linked by a sulfanyl group.

Biological Activity Overview

Research indicates that compounds containing the triazole and pyridazine scaffolds exhibit various biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

  • Antibacterial Effects :
    • A study conducted on related triazole derivatives showed significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.125 μg/mL .
    • The presence of the pyridine ring in the structure is believed to enhance the interaction with bacterial enzymes, improving efficacy against resistant strains .
  • Antifungal Activity :
    • Compounds with similar structural features have demonstrated antifungal properties against Candida albicans and Aspergillus niger. The mechanism often involves the disruption of fungal cell wall synthesis .

Anticancer Activity

Research into the anticancer potential of triazole-containing compounds has shown promising results:

  • In vitro studies indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM for these compounds .
  • Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for drug design:

  • Dimethoxy Substituents : The presence of methoxy groups on the phenyl ring appears to enhance lipophilicity and improve cellular uptake .
  • Triazole and Pyridazine Moieties : These heterocycles are known to interact with various biological targets such as enzymes and receptors, contributing to the overall pharmacological profile .

Case Studies

  • Case Study 1 : A series of derivatives based on the triazole scaffold were synthesized and tested for their antibacterial properties. Among them, one compound demonstrated an MIC of 0.05 µg/mL against E. coli, indicating superior activity compared to standard antibiotics .
  • Case Study 2 : Another study evaluated the anticancer effects of similar compounds in human lung cancer cells (A549). The results showed that one derivative reduced cell viability by 70% at a concentration of 15 µM after 48 hours .

Q & A

Q. What synthetic methodologies are typically employed to construct the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation reactions between pyridazine precursors and hydrazine derivatives. Key steps include optimizing regioselectivity using temperature-controlled cyclization and protecting-group strategies for the pyridin-4-yl substituent. For example, 3,5-lutidine or 3-picoline can act as both base and solvent to enhance reaction efficiency, as demonstrated in analogous triazolopyrimidine syntheses . Post-cyclization, the sulfanyl acetamide moiety is introduced via nucleophilic substitution or thiol-ene coupling, requiring inert atmospheres to prevent oxidation of the thiol group .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C, and 2D experiments like COSY/HSQC) are essential for verifying molecular weight and connectivity. For crystallographic confirmation, single-crystal X-ray diffraction is recommended, as applied to structurally related N-(chlorophenyl)acetamide derivatives . Additionally, IR spectroscopy can validate the presence of sulfanyl (C-S) and amide (N-H) functional groups. Purity assessment typically employs reverse-phase HPLC with UV detection at λ = 254 nm .

Q. How can researchers mitigate hazards during the synthesis and handling of this compound?

While specific hazard data for this compound are limited, analogous triazolo-pyridazine derivatives show low acute toxicity but may pose risks due to fine particulate dispersion. Standard precautions include using fume hoods, PPE (gloves, goggles), and grounding equipment to avoid static discharge. Waste should be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. What experimental design principles apply to optimizing the sulfanyl acetamide coupling reaction?

Reaction optimization requires a Design of Experiments (DoE) approach, focusing on variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for cross-coupling), and temperature. For example, 3,5-lutidine has been shown to enhance yields in sulfonamide couplings by acting as both base and mild ligand . Kinetic studies via in situ FTIR or Raman spectroscopy can identify rate-limiting steps, while quenching experiments help isolate intermediates for mechanistic analysis .

Q. How do electronic effects of the 3,5-dimethoxyphenyl group influence the compound’s reactivity or stability?

The electron-donating methoxy groups increase the electron density of the aryl ring, potentially enhancing resonance stabilization of the acetamide moiety. This can be quantified via Hammett substituent constants (σ values) or computational methods (DFT calculations). Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C), with degradation products characterized by LC-MS .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR predictions and observed spectra often arise from conformational flexibility or unexpected tautomerism. For example, the triazolo-pyridazine ring may exhibit keto-enol tautomerism, altering proton chemical shifts. In such cases, variable-temperature NMR or deuterium exchange experiments can clarify dynamic processes. Cross-validation with X-ray crystallography is critical, as demonstrated in resolving ambiguities in related acetamide derivatives .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model binding affinities to hypothesized targets like kinase enzymes. Focus on the sulfanyl group’s role in hydrogen bonding and the pyridin-4-yl moiety’s π-π stacking potential. QSAR studies using analogous triazolo-pyridazines may guide lead optimization by correlating substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Optimization DoE, in situ spectroscopy, solvent screening
Structural Analysis X-ray crystallography, 2D NMR, HRMS
Stability Testing Accelerated degradation studies, LC-MS
Computational Modeling DFT, molecular docking, QSAR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.